tert-Butyl 3-carbamoylbenzyl(methyl)carbamate
Description
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-[(3-carbamoylphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16(4)9-10-6-5-7-11(8-10)12(15)17/h5-8H,9H2,1-4H3,(H2,15,17) |
InChI Key |
AWCFGQCMZBPQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-carbamoylbenzyl(methyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods
Industrial production methods for carbamates often involve the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized using palladium-catalyzed reactions with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-carbamoylbenzyl(methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
tert-Butyl 3-carbamoylbenzyl(methyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl 3-carbamoylbenzyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl 3-carbamoylbenzyl(methyl)carbamate and related compounds:
Key Observations:
Substituent Effects on Reactivity and Polarity: The carbamoyl group in the target compound enhances polarity compared to amino (e.g., 68621-88-5) or bromo (e.g., 41a) substituents, influencing solubility and binding affinity in biological systems . Steric hindrance varies significantly: cyclobutyl derivatives (e.g., 1356087-56-3) exhibit constrained geometries, whereas linear benzyl groups (e.g., 1909319-84-1) allow greater conformational flexibility .
Synthetic Utility :
- The Boc group is widely used for amine protection. Compounds like 41a–f (brominated analogs) demonstrate adaptability in Suzuki-Miyaura cross-coupling reactions, whereas carbamoyl-containing derivatives may prioritize amide bond formation .
Physicochemical Properties: Boiling points for analogous compounds range from 363.1°C (tert-butyl 3-aminobenzyl(methyl)carbamate) to lower values for less polar derivatives . pKa values (e.g., 4.32 ± 0.10 for 167756-90-3) suggest moderate acidity, likely influenced by electron-withdrawing carbamoyl groups .
Applications :
- Pharmaceuticals : Carbamoyl derivatives are prioritized for kinase inhibitors or protease targets due to hydrogen-bonding capacity .
- Agrochemicals : Brominated or methylated analogs (e.g., 41a–f) are leveraged for their stability and lipophilicity in pesticide design .
Research Findings and Data Analysis
Structural Insights:
- X-ray crystallography data () reveals bond angles (e.g., O4—C23—C22 = 110.99°) and torsional strains in heterocyclic analogs, highlighting conformational differences from the target compound .
Biological Activity
Tert-butyl 3-carbamoylbenzyl(methyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound possesses a tert-butyl group attached to a carbamate structure, which is known for its stability and ability to modulate interactions with biological targets. The general formula can be represented as follows:
This structure contributes to its solubility and permeability across cell membranes, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's disease .
- Modulation of Protein Interactions : The carbamate moiety can participate in hydrogen bonding, influencing protein conformation and function .
Table 1: Summary of Biological Activities
Case Studies
-
Neuroprotective Effects :
A study investigated the effects of the compound on astrocytes treated with amyloid beta (Aβ) peptides. The results indicated that this compound significantly improved cell viability by approximately 20% compared to control groups treated solely with Aβ. This suggests a protective role against neurotoxicity associated with Alzheimer’s disease . -
Inhibition of Amyloidogenesis :
In vitro assays demonstrated that the compound acts as both a β-secretase and acetylcholinesterase inhibitor. These actions contribute to the prevention of amyloid plaque formation, a hallmark of Alzheimer’s pathology .
Q & A
Q. What are the common synthetic routes for tert-Butyl 3-carbamoylbenzyl(methyl)carbamate in academic research?
The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the amine group. A standard method reacts the precursor amine with di-tert-butyl dicarbonate in anhydrous solvents like THF or DCM, using a base such as triethylamine or NaHCO₃ to deprotonate the amine. For example, similar protocols in carbamate synthesis show that Boc protection proceeds efficiently at room temperature with yields >70% after purification via column chromatography .
Q. What role does the tert-butyl carbamate (Boc) group play in the synthesis of this compound?
The Boc group acts as a temporary protecting group for amines, preventing unwanted side reactions during multi-step syntheses. Its stability under basic conditions and selective removal via acidic hydrolysis (e.g., with TFA) make it ideal for constructing complex molecules. Evidence from carbamate-based intermediates highlights its utility in preserving reactive sites while modifying other functional groups .
Q. How is the purity of this compound typically assessed in laboratory settings?
Purity is evaluated using analytical chromatography (HPLC or TLC) and spectroscopic methods. ¹H/¹³C NMR confirms structural integrity by verifying proton environments and carbamate linkages, while mass spectrometry (ESI+) provides molecular weight validation. For example, patent syntheses report MS data (e.g., m/z 386 [M+H]⁺) and chromatographic retention times to confirm purity >95% .
Q. What are the standard reaction conditions for introducing the carbamate group in this compound?
Carbamate formation requires anhydrous conditions and a base to activate the amine. Typical protocols use di-tert-butyl dicarbonate in THF or DCM at 0–25°C, with bases like NaHCO₃ or triethylamine. Reaction completion is monitored by TLC, and workup involves aqueous extraction followed by solvent evaporation .
Q. Which purification techniques are most effective for isolating this compound?
Column chromatography (silica gel, hexane/EtOAc gradients) is the primary method, achieving >90% purity. Alternative approaches include recrystallization from ethanol or acetone for crystalline derivatives. Patent examples emphasize gradient elution to separate carbamate intermediates from byproducts like unreacted amines .
Advanced Questions
Q. How can reaction parameters be optimized to improve the yield of this compound in multi-step syntheses?
Yield optimization involves temperature control (e.g., reflux for faster kinetics), solvent selection (polar aprotic solvents like THF enhance reactivity), and stoichiometric adjustments (e.g., 1.2 equiv of di-tert-butyl dicarbonate). Catalytic bases (e.g., DMAP) may accelerate carbamate formation. Evidence from analogous syntheses shows that stepwise quenching and rigorous drying of intermediates minimize hydrolysis .
Q. What mechanistic insights explain the stability of the carbamate group under various pH conditions?
The Boc group’s stability arises from its steric hindrance and electron-withdrawing tert-butyl moiety , which resist nucleophilic attack. Under acidic conditions (pH <3), the carbamate undergoes hydrolysis via protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group. Studies on similar carbamates confirm this pH-dependent stability using kinetic assays .
Q. How do researchers resolve contradictions in reported synthetic methods for similar carbamate derivatives?
Discrepancies in reaction conditions (e.g., solvent polarity, base strength) are addressed through design of experiments (DoE) . For instance, varying NaHCO₃ concentrations in THF versus DCM can identify optimal bases for specific substrates. Cross-referencing patent data (e.g., conflicting reflux times) with spectroscopic validation ensures reproducibility .
Q. What advanced spectroscopic techniques are employed to confirm the stereochemistry of this compound?
NOESY NMR and X-ray crystallography resolve stereochemical ambiguities. For example, NOE correlations between the benzyl methyl group and adjacent protons can confirm spatial arrangements. Chiral HPLC with polysaccharide columns further differentiates enantiomers, as demonstrated in syntheses of stereoisomeric carbamates .
Q. How can computational methods like molecular docking inform the biological evaluation of this compound?
Molecular docking predicts interactions with biological targets (e.g., enzymes, receptors) by simulating binding affinities and pose stability. For carbamates, docking into active sites (e.g., proteases) identifies key hydrogen bonds between the carbamate carbonyl and catalytic residues. This approach guides structural modifications to enhance selectivity, as seen in studies on analogous heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
